N-(3-acetylphenyl)-4-chlorobutanamide
Description
N-(3-acetylphenyl)-4-chlorobutanamide (CAS: 353467-86-4) is a chlorinated amide derivative characterized by a 3-acetylphenyl group linked to a 4-chlorobutanamide chain. Its molecular formula is C₁₉H₂₀ClNO₃ (as per ), though this may vary depending on substituents. It is used in synthetic organic chemistry and pharmacological research, particularly in studies involving amide bond formation and structure-activity relationships .
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-chlorobutanamide |
InChI |
InChI=1S/C12H14ClNO2/c1-9(15)10-4-2-5-11(8-10)14-12(16)6-3-7-13/h2,4-5,8H,3,6-7H2,1H3,(H,14,16) |
InChI Key |
TZEUNOAQZIAEJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-chlorobutanamide typically involves the reaction of 3-acetylphenylamine with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-acetylphenylamine+4-chlorobutanoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-chlorobutanamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of N-(3-carboxyphenyl)-4-chlorobutanamide.
Reduction: Formation of N-(3-hydroxyphenyl)-4-chlorobutanamide.
Substitution: Formation of N-(3-acetylphenyl)-4-aminobutanamide or N-(3-acetylphenyl)-4-thiobutanamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-chlorobutanamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The acetyl group can also participate in hydrogen bonding and van der Waals interactions, stabilizing the compound within the enzyme’s active site.
Comparison with Similar Compounds
N-(3-Acetylphenyl)pivalamide
- Structural Differences : Replaces the 4-chlorobutanamide chain with a pivalamide (2,2-dimethylpropanamide) group.
- Synthesis: Synthesized by reacting 3-aminoacetylphenone with pivaloyl chloride in chloroform under triethylamine catalysis at 0°C .
- Properties : Forms a white solid, contrasting with the oily or crystalline forms of chlorinated analogs.
- Applications : Used as a precursor for brominated derivatives (e.g., N-(3-(2-bromoacetyl)phenyl)pivalamide), highlighting its role in introducing reactive halogen groups .
N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide
- Structural Differences: Incorporates a 4-chloro-2-methylphenoxy substituent on the butanamide chain.
- Molecular Formula: C₁₉H₂₀ClNO₃ (vs. C₁₂H₁₃ClNO₂ for the parent compound), increasing hydrophobicity and steric bulk .
N-(3-amino-4-chlorophenyl)butanamide
- Structural Differences: Substitutes the acetyl group with an amino group at the 3-position of the chlorophenyl ring.
- Molecular Formula : C₁₀H₁₃ClN₂O , reducing steric hindrance compared to acetylated analogs .
- Applications: The amino group enables further functionalization, making it a versatile intermediate in medicinal chemistry .
N-(4-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbutanamide
- Structural Differences : Features a 4-chlorophenylacetyl moiety attached to a 3-methylbutanamide chain.
- Molecular Formula : C₁₉H₂₁ClN₂O₂ , introducing a chlorophenyl group that may influence pharmacokinetics .
- Applications : The extended aromatic system could enhance interactions with hydrophobic protein pockets, though pharmacological data are lacking in the evidence.
Data Table: Key Properties of N-(3-acetylphenyl)-4-chlorobutanamide and Analogs
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